molecular formula C22H27N3O6S2 B2928516 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 475044-27-0

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2928516
CAS No.: 475044-27-0
M. Wt: 493.59
InChI Key: WOEZKFVOJVNDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide (hereafter referred to as Compound A) is a sulfamoyl benzamide derivative featuring a 1,3-benzothiazol-2-ylamine core. Its molecular formula is C₂₃H₂₇N₃O₆S₂, with an average molecular mass of 505.604 g/mol and a monoisotopic mass of 505.134128 g/mol . The structure includes a bis(2-methoxyethyl)sulfamoyl group at the 4-position of the benzamide ring and a 4-ethoxy-substituted benzothiazole moiety. This compound is part of a broader class of sulfonamide derivatives investigated for diverse biological activities, including enzyme modulation and antimicrobial effects .

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S2/c1-4-31-18-6-5-7-19-20(18)23-22(32-19)24-21(26)16-8-10-17(11-9-16)33(27,28)25(12-14-29-2)13-15-30-3/h5-11H,4,12-15H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEZKFVOJVNDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide involves multiple steps. The general synthetic route includes:

    Formation of the Benzothiazole Ring: This step typically involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid followed by reaction with a suitable amine.

    Coupling Reactions: The final step involves coupling the benzothiazole derivative with the benzamide core using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the benzamide core, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, while the benzothiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole/Thiazole Ring

Structural analogs of Compound A differ primarily in the substituents on the benzothiazole or thiazole ring, which influence physicochemical properties and biological activity:

Compound Substituent on Benzothiazole/Thiazole Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference
Compound A 4-Ethoxy C₂₃H₂₇N₃O₆S₂ 505.604 N/A (reference compound)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide 4-Methylphenyl (thiazole) C₂₃H₂₆N₃O₅S₂ 488.605 Higher lipophilicity (XLogP3 ~4.2)
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide 4-Ethoxy (Cl substituents) C₂₀H₂₁Cl₂N₃O₄S₂ 502.4 Increased halogen content; potential enhanced stability
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide 6-Chloro, 4-methyl C₂₁H₂₄ClN₃O₅S₂ 497.084 Chloro group may enhance target binding

Key Observations :

  • Electron-Donating vs.
  • Lipophilicity : Thiazole derivatives with methylphenyl substituents (e.g., ) exhibit higher calculated lipophilicity (XLogP3 ~4.2), which may influence membrane permeability.

Heterocyclic Core Modifications

Replacement of the benzothiazole ring with other heterocycles alters electronic properties and bioactivity:

Compound Heterocycle Biological Activity/Notes Reference
Compound A 1,3-Benzothiazole N/A
4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) 1,3,4-Oxadiazole Antifungal activity against C. albicans
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones 1,2,4-Triazole Exists in thione tautomeric form; confirmed via IR and NMR
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Thiazole 129.23% activity in plant growth modulation assays (p<0.05)

Key Observations :

  • Triazole vs. Benzothiazole : Triazole derivatives exhibit tautomerism (thione vs. thiol forms), which can modulate interactions with biological targets .

Sulfamoyl Group Variations

Modifications to the sulfamoyl moiety affect polarity and hydrogen-bonding capacity:

Compound Sulfamoyl Substituent Hydrogen Bond Acceptors Notes Reference
Compound A Bis(2-methoxyethyl) 7 High polarity due to methoxy groups
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethyl 6 Lower polarity; nitro group enhances electron deficiency
4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide Butyl(methyl) 5 Increased hydrophobicity

Key Observations :

  • Polarity : The bis(2-methoxyethyl) group in Compound A contributes to higher polarity (7 H-bond acceptors) compared to diethyl or alkyl-substituted analogs .
  • Biological Implications : Nitro-substituted derivatives (e.g., ) may exhibit enhanced reactivity in electron-deficient environments, such as enzyme active sites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.